molecular formula C14H23N5 B8342984 1-[3-(Diethylamino)propyl]-1H-indazole-3,5-diamine CAS No. 88805-92-9

1-[3-(Diethylamino)propyl]-1H-indazole-3,5-diamine

Cat. No. B8342984
M. Wt: 261.37 g/mol
InChI Key: NADJOKJOZFNSRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04533731

Procedure details

In 2.58 ml of sulfuric acid was dissolved 1.5 g of 1-(3-diethylaminopropyl)-3-aminoindazole, and to the solution were added dropwise 0.41 ml of nitric acid (d-1.42) and 0.41 ml of sulfuric acid (sp.gr. 1.84) under cooling with ice. The solution was stirred for 2 hours at 5°-10° C. and then added to 12.1 ml of ice and water. The pH of the solution was adjusted to at least 11 with aqueous ammonia solution and the solution was extracted with chloroform. The chloroform layer was dried with anhydrous sodium sulfate and chloroform was removed under reduced pressure. In 50 ml of anhydrous benzene was dissolved the residue obtained. To the solution were added 10 g of iron powder and 2 ml of hydrochloric acid, and the solution was stirred for 30 minutes at 80° C. The solution was further added with 0.5 ml of water and stirred for 10 hours at 80° C. After cooling the solution, the solution was filtered and the benzene layer obtained as the filtrate was extracted three times with 20 ml of lN-hydrochloric acid. The pH of the hydrochloric acid layer was adjusted to at least 11 with potassium carbonate, and the alkali layer was extracted with chloroform. The chloroform layer was dried with anhydrous sodium sulfate, and chloroform was removed under reduced pressure. The residue thus obtained was subjected to an alumina-column chromatography (alumina: 100 g) using chloroform as the developing solvent to give 0.65 g of 1-(3-diethylaminopropyl)-3,5-diaminoindazole having the following analytical values in a yield of 41%.
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One
Quantity
0.41 mL
Type
reactant
Reaction Step Two
Quantity
0.41 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
12.1 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1.5 g
Type
reactant
Reaction Step Five
Quantity
2.58 mL
Type
solvent
Reaction Step Five
Quantity
2 mL
Type
reactant
Reaction Step Six
Name
Quantity
10 g
Type
catalyst
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]([CH2:17][CH3:18])[CH2:4][CH2:5][CH2:6][N:7]1[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[C:9]([NH2:16])=[N:8]1)[CH3:2].[N+:19]([O-])(O)=O.N.Cl>S(=O)(=O)(O)O.[Fe].C(Cl)(Cl)Cl.O>[CH2:17]([N:3]([CH2:1][CH3:2])[CH2:4][CH2:5][CH2:6][N:7]1[C:15]2[C:10](=[CH:11][C:12]([NH2:19])=[CH:13][CH:14]=2)[C:9]([NH2:16])=[N:8]1)[CH3:18]

Inputs

Step One
Name
Quantity
0.5 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0.41 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
0.41 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Three
Name
ice
Quantity
12.1 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Five
Name
Quantity
1.5 g
Type
reactant
Smiles
C(C)N(CCCN1N=C(C2=CC=CC=C12)N)CC
Name
Quantity
2.58 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Six
Name
Quantity
2 mL
Type
reactant
Smiles
Cl
Name
Quantity
10 g
Type
catalyst
Smiles
[Fe]
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The solution was stirred for 2 hours at 5°-10° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under cooling with ice
EXTRACTION
Type
EXTRACTION
Details
the solution was extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The chloroform layer was dried with anhydrous sodium sulfate and chloroform
CUSTOM
Type
CUSTOM
Details
was removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
In 50 ml of anhydrous benzene was dissolved the residue
CUSTOM
Type
CUSTOM
Details
obtained
STIRRING
Type
STIRRING
Details
the solution was stirred for 30 minutes at 80° C
Duration
30 min
STIRRING
Type
STIRRING
Details
stirred for 10 hours at 80° C
Duration
10 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the solution
FILTRATION
Type
FILTRATION
Details
the solution was filtered
CUSTOM
Type
CUSTOM
Details
the benzene layer obtained as the filtrate
EXTRACTION
Type
EXTRACTION
Details
was extracted three times with 20 ml of lN-hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
the alkali layer was extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The chloroform layer was dried with anhydrous sodium sulfate, and chloroform
CUSTOM
Type
CUSTOM
Details
was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue thus obtained

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)N(CCCN1N=C(C2=CC(=CC=C12)N)N)CC
Measurements
Type Value Analysis
AMOUNT: MASS 0.65 g
YIELD: PERCENTYIELD 41%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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